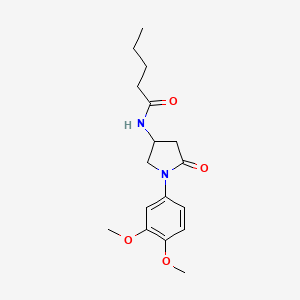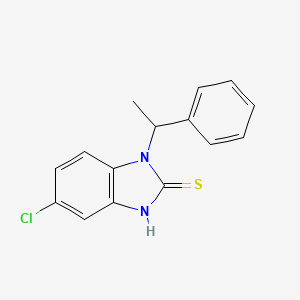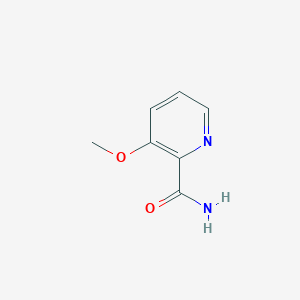
3-Methoxypyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
3-Methoxypyridine-2-carboxamide has several scientific research applications. One of the most significant applications is its use as a building block in the synthesis of various biologically active compounds. It has been used in the synthesis of inhibitors of protein kinase C, which is an important enzyme involved in various cellular processes. Additionally, it has been used in the synthesis of antitumor agents, antiviral agents, and anti-inflammatory agents.
作用機序
Target of Action
Similar compounds such as pyridone derivatives have been associated with various physiological processes, suggesting that 3-methoxypyridine-2-carboxamide may interact with similar targets .
Mode of Action
The exact mode of action of this compound is currently unknown. It has been suggested that carboxamide derivatives can form hydrogen bonds with enzymes or proteins, which could potentially influence their function .
Biochemical Pathways
This compound may be involved in the biochemical pathways of nicotinamide-derived pyridones, as these are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) . Pyridones are oxidation products of nicotinamide, its methylated form, and its ribosylated form .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Similar compounds such as pyridone derivatives have been associated with various physiological effects .
実験室実験の利点と制限
One of the main advantages of using 3-Methoxypyridine-2-carboxamide in lab experiments is its versatility. This compound can be used as a building block in the synthesis of various biologically active compounds, making it a valuable tool for drug discovery. Additionally, it has been shown to have a low toxicity profile, which makes it safe for use in lab experiments. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the research on 3-Methoxypyridine-2-carboxamide. One of the most promising areas of research is the development of new inhibitors of protein kinase C using this compound as a building block. Additionally, there is a need for further research on the antiviral and anti-inflammatory effects of this compound, which may lead to the development of new treatments for viral infections and inflammatory conditions. Finally, there is a need for further research on the synthesis and characterization of new derivatives of this compound, which may have improved biological activity and lower cost.
合成法
3-Methoxypyridine-2-carboxamide can be synthesized using several methods. One of the most commonly used methods is the reaction of 3-methoxypyridine with phosgene and ammonia. The reaction takes place in the presence of a catalyst such as triethylamine or pyridine. Another method involves the reaction of 3-methoxypyridine with cyanogen bromide and subsequent reaction with ammonia.
生化学分析
Biochemical Properties
It is known that pyridones, including 3-Methoxypyridine-2-carboxamide, are oxidation products of nicotinamide This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in the oxidation of nicotinamide
Cellular Effects
The cellular effects of this compound are currently unknown. Given its structural similarity to nicotinamide, it may influence cell function by interacting with cellular pathways involved in nicotinamide metabolism. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an oxidation product of nicotinamide, it may exert its effects at the molecular level through interactions with biomolecules involved in nicotinamide metabolism . This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is likely involved in the metabolic pathways of nicotinamide, given that it is an oxidation product of nicotinamide . This could involve interactions with enzymes or cofactors involved in nicotinamide metabolism, and could potentially affect metabolic flux or metabolite levels.
特性
IUPAC Name |
3-methoxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-5-3-2-4-9-6(5)7(8)10/h2-4H,1H3,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPJRIMIWAYBEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(furan-2-yl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2624986.png)

![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2624989.png)
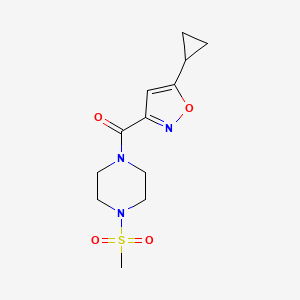
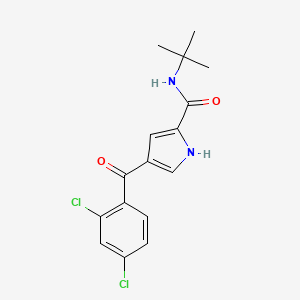
![4-[Butyryl(phenylsulfonyl)amino]-2-chlorophenyl butyrate](/img/structure/B2624994.png)
![7-Amino-2-pyridin-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2624997.png)
![5-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2625000.png)
![3-(1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2625001.png)
![N-[2-(3,5-dimethylpyrazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B2625002.png)
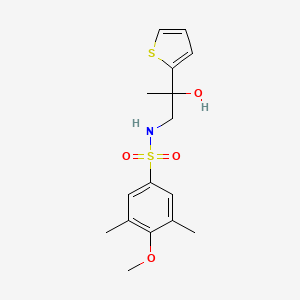
![4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine](/img/structure/B2625005.png)
